(3-Bromo-2,2-dimethylpropyl)cyclohexane
Overview
Description
(3-Bromo-2,2-dimethylpropyl)cyclohexane: is an organic compound with the molecular formula C11H21Br and a molecular weight of 233.19 g/mol . It is a cyclohexane derivative where a bromine atom is substituted at the 3-position of a 2,2-dimethylpropyl group attached to the cyclohexane ring . This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclohexane typically involves the bromination of 2,2-dimethylpropylcyclohexane. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2,2-dimethylpropyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like water or ethanol are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, and amines depending on the nucleophile used.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen bromide (HBr).
Scientific Research Applications
(3-Bromo-2,2-dimethylpropyl)cyclohexane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- (3-Chloro-2,2-dimethylpropyl)cyclohexane
- (3-Iodo-2,2-dimethylpropyl)cyclohexane
- (3-Fluoro-2,2-dimethylpropyl)cyclohexane
Comparison:
- Reactivity: (3-Bromo-2,2-dimethylpropyl)cyclohexane is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs due to the better leaving group ability of bromine .
- Applications: While all these compounds can be used in similar types of reactions, the specific choice depends on the desired reactivity and the nature of the final product .
Properties
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZIEQZCUQIIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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